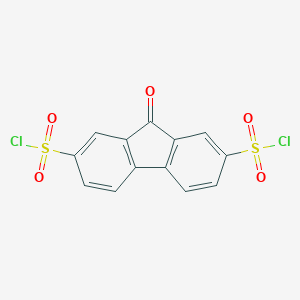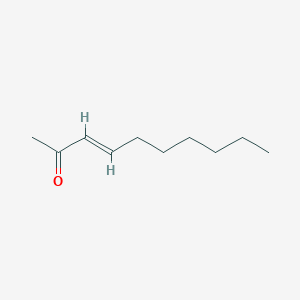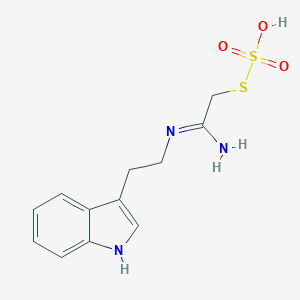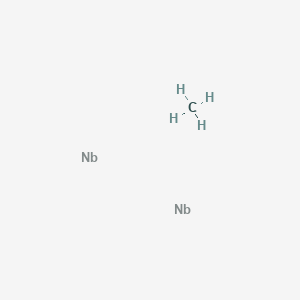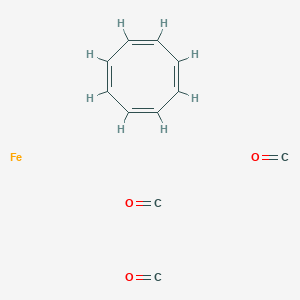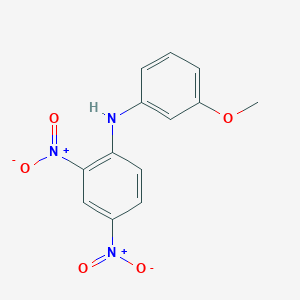
N-(3-methoxyphenyl)-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2,4-dinitroaniline, commonly known as Metolachlor, is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is commonly used to control weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is known for its selective weed control and its ability to provide long-lasting residual activity in the soil.
Wissenschaftliche Forschungsanwendungen
Metolachlor has been extensively studied for its applications in weed control. It has been found to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Metolachlor is also being studied for its potential use in the treatment of cancer. Research has shown that Metolachlor has cytotoxic effects on cancer cells and may be a potential candidate for chemotherapy.
Wirkmechanismus
Metolachlor works by inhibiting the growth of weeds. It does this by interfering with the synthesis of fatty acids, which are essential for plant growth. Metolachlor works by inhibiting the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This results in the accumulation of toxic intermediates, which eventually leads to the death of the weed.
Biochemische Und Physiologische Effekte
Metolachlor has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and should be used with caution near waterways. Metolachlor has been found to have a low potential for bioaccumulation in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is a selective herbicide, which means that it only targets certain types of weeds, making it useful for studying the effects of herbicides on specific plant species. However, one limitation of using Metolachlor in laboratory experiments is that it can be difficult to control the amount of herbicide that is applied to the plants.
Zukünftige Richtungen
There are several future directions for the research on Metolachlor. One potential area of research is the development of new formulations of Metolachlor that are more environmentally friendly. Another area of research is the study of the potential use of Metolachlor in the treatment of cancer. Further research is needed to determine the safety and efficacy of Metolachlor as a cancer treatment.
Conclusion:
In conclusion, Metolachlor is a widely used herbicide that has many scientific research applications. It works by inhibiting the growth of weeds by interfering with the synthesis of fatty acids. Metolachlor has low toxicity to mammals, birds, and fish, but can be toxic to aquatic organisms. It is useful in laboratory experiments for studying the effects of herbicides on plant growth, but can be difficult to control the amount of herbicide that is applied to the plants. There are several future directions for the research on Metolachlor, including the development of new formulations and the study of its potential use in the treatment of cancer.
Synthesemethoden
Metolachlor is synthesized through a process called nitration. The first step in the synthesis of Metolachlor involves the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. The second step involves the reaction of 3-methoxy-4-nitroaniline with chloroacetyl chloride to form Metolachlor.
Eigenschaften
CAS-Nummer |
14038-09-6 |
|---|---|
Produktname |
N-(3-methoxyphenyl)-2,4-dinitroaniline |
Molekularformel |
C13H11N3O5 |
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
InChI-Schlüssel |
WQUJWAFXGOBBCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Piktogramme |
Corrosive; Irritant |
Synonyme |
2,4-Dinitro-3'-methoxydiphenylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
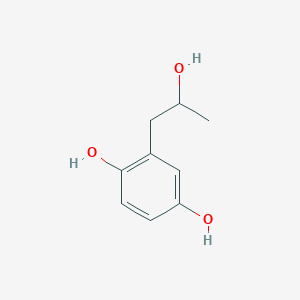
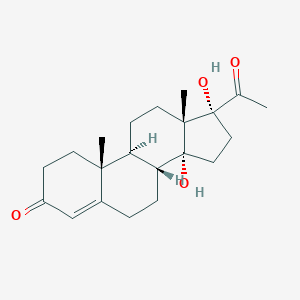
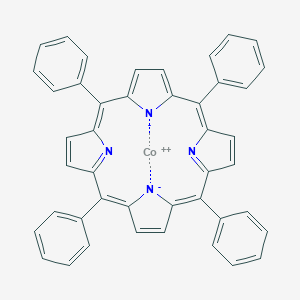
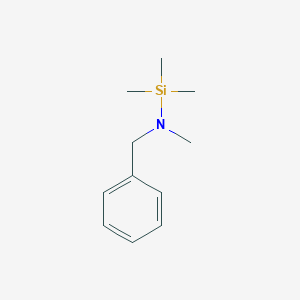
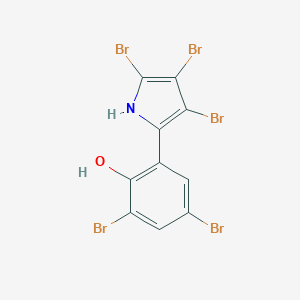
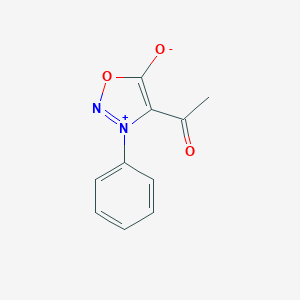
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)
